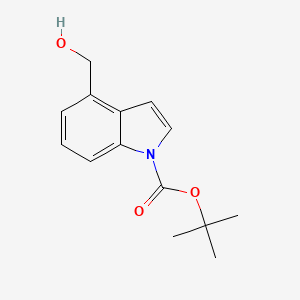

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSQCCTUAQIQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478577 | |

| Record name | tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220499-12-7 | |

| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220499-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The presence of a Boc-protected indole ring and a primary alcohol at the 4-position provides a versatile scaffold for the synthesis of a wide array of more complex molecules, particularly as an intermediate in the development of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a detailed overview of the known and expected physical characteristics of this compound, alongside methodologies for their experimental determination.

Chemical Structure and General Information

The molecular structure of this compound incorporates a bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This group enhances the stability of the indole ring to certain reagents and modifies its solubility profile. The hydroxymethyl group at the 4-position serves as a key functional handle for further chemical modifications.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2C(=O)OC(C)(C)C)CO |

Physicochemical Properties

| Property | Value/Description | Source/Method |

| Appearance | Expected to be a white to off-white or pale yellow solid. | Based on analogous indole derivatives.[1] |

| Melting Point | Experimental data not available. | - |

| Boiling Point | Not applicable; likely to decompose at elevated temperatures before boiling. | General behavior of similar organic molecules. |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO). Limited solubility in water and non-polar solvents like hexanes is anticipated.[1] | Based on the properties of Boc-protected indoles and the presence of a hydroxyl group. |

Spectroscopic and Analytical Data (Predicted)

Detailed experimental spectra for this specific isomer are not widely published. The following descriptions are based on the expected spectroscopic behavior derived from its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the hydroxymethyl group, and the tert-butyl group. The aromatic protons on the benzene portion of the indole ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The proton on the C2 position of the indole ring would likely be a singlet in a similar region. The methylene protons of the hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The nine equivalent protons of the tert-butyl group will produce a sharp singlet in the upfield region, typically around δ 1.6 ppm. The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbon atoms. The carbonyl carbon of the Boc group would be observed in the downfield region (around 150 ppm). The aromatic carbons of the indole ring would resonate in the range of approximately 110-140 ppm. The quaternary carbon of the tert-butyl group would appear around 80-85 ppm, and the methyl carbons of the tert-butyl group would be found in the upfield region (around 28 ppm). The methylene carbon of the hydroxymethyl group is expected around 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C-H stretching of the aromatic and aliphatic groups would be observed around 2850-3100 cm⁻¹. A strong absorption band around 1700-1730 cm⁻¹ would be characteristic of the C=O stretching of the carbamate (Boc group). The C-O stretching of the alcohol and the carbamate would appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 248.3. Depending on the ionization conditions, adducts with sodium [M+Na]⁺ or other ions might also be observed.

Stability and Storage

This compound, like many Boc-protected compounds, is generally stable under standard laboratory conditions. However, it is sensitive to strong acids, which can cleave the Boc protecting group. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[2][3] For long-term storage, refrigeration (2-8 °C) is recommended.

Experimental Protocols for Physical Property Determination

The following are standard methodologies for the experimental determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (≤ 1 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for reaction setup and purification.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube. A measured volume of the solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated (vortexed or shaken) at a controlled temperature (e.g., room temperature). The dissolution of the solid is observed. If it dissolves, it is recorded as soluble. If not, further small additions of the solvent can be made to estimate the approximate solubility.

Caption: Process for Qualitative Solubility Assessment.

Conclusion

While specific experimental data on the physical properties of this compound are not extensively documented in readily accessible literature, its structural similarity to other well-characterized indole derivatives allows for reliable predictions of its behavior. This guide provides a foundational understanding of its expected physical and spectroscopic properties, which are essential for its use in research and development. The outlined experimental protocols offer a clear path for the empirical validation of these characteristics, ensuring the quality and consistency of this important synthetic intermediate.

References

-

BOC. Gas cylinder safety. BOC Website. Accessed January 22, 2026. [Link]

-

BOC. Health, safety and quality. BOC Website. Accessed January 22, 2026. [Link]

Sources

A Technical Guide to tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate: Synthesis, Characterization, and Application

Abstract: This technical guide provides an in-depth analysis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. We will explore its physicochemical properties, detail a robust synthetic pathway from a commercially available precursor, and discuss the strategic importance of its functional groups. This document serves as a comprehensive resource for researchers and scientists engaged in the synthesis of complex indole-based pharmacophores.

Introduction: The Strategic Value of a Functionalized Indole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of the indole ring is paramount for modulating pharmacological activity. This compound represents a particularly valuable intermediate for several key reasons:

-

The Indole Core: Provides a rigid, aromatic framework that can engage in various receptor-ligand interactions, including hydrogen bonding and π-stacking.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N-1 position serves a dual purpose. It deactivates the typically nucleophilic indole nitrogen, preventing unwanted side reactions and enhancing the stability of the ring system. Critically, it also acts as a directing group in certain electrophilic substitution reactions, offering regiochemical control.[3]

-

The C-4 Hydroxymethyl Group: This primary alcohol is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group (e.g., a tosylate or halide) to enable nucleophilic substitution, providing a key attachment point for building more complex molecular architectures.

This guide will dissect the synthesis and utility of this key building block, providing both the theoretical basis and practical protocols for its effective use in a research setting.

Physicochemical & Spectroscopic Characterization

While a specific CAS Number for this compound is not prominently listed in major chemical databases, its isomers and precursors are well-documented. For reference, the closely related isomer, tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, is assigned CAS Number 96551-22-3.[4] The properties of the title compound can be reliably predicted based on its structure.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇NO₃ | Calculated |

| Molecular Weight | 247.29 g/mol | Calculated[4] |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred from analogs[5] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH) | Standard for protected indoles |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere (2-8°C recommended) | Inferred from analogs[6] |

Spectroscopic Profile (Predicted)

No definitive, published spectra for this specific isomer are readily available. The following is an expert prediction based on the analysis of its constituent parts and data from precursors like methyl 1H-indole-4-carboxylate.[7]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Boc Group: A characteristic sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.6-1.7 ppm.

-

Hydroxymethyl Group (CH₂): A singlet or doublet (if coupled to the OH proton) is expected around δ 4.7-4.9 ppm. The adjacent OH proton would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Indole Ring Protons: The aromatic region (δ 7.0-8.0 ppm) will show characteristic signals for the substituted indole core. The C2-H and C3-H protons will likely appear as doublets around δ 6.6 and δ 7.5 ppm, respectively. The protons on the benzene portion of the ring (C5-H, C6-H, C7-H) will present as a complex multiplet or distinct doublets and triplets.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Boc Group: Two distinct signals are expected: one for the quaternary carbonyl carbon (~150 ppm) and one for the quaternary tert-butyl carbon (~84 ppm), with the methyl carbons appearing around 28 ppm.

-

Hydroxymethyl Carbon (CH₂OH): A signal for the methylene carbon is expected in the range of δ 60-65 ppm.

-

Indole Carbons: Eight signals corresponding to the indole ring carbons will be present in the aromatic region (δ 110-140 ppm).

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 3400-3300 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

A strong absorption band around 1725-1700 cm⁻¹ due to the C=O stretch of the Boc-carbamate group.

-

C-H stretching bands just below 3000 cm⁻¹ for the aliphatic protons and just above 3000 cm⁻¹ for the aromatic protons.

-

-

Mass Spectrometry (MS):

-

The ESI+ spectrum would be expected to show the protonated molecular ion [M+H]⁺ at m/z 248. It may also show a sodium adduct [M+Na]⁺ at m/z 270. A characteristic fragment corresponding to the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) is also highly probable.

-

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of this compound involves a two-step sequence starting from commercially available methyl 1H-indole-4-carboxylate.

Caption: Synthetic workflow for the target compound.

Step 1: N-Boc Protection of the Indole Nitrogen

Causality: The indole N-H proton is acidic and the nitrogen is nucleophilic, making it susceptible to reaction with the hydride reagent in the subsequent step. Protection is therefore mandatory. The Boc group is ideal due to its stability under reductive conditions and its straightforward introduction. The reaction proceeds via nucleophilic attack of the indole nitrogen onto one of the electrophilic carbonyls of di-tert-butyl dicarbonate ((Boc)₂O). A catalytic amount of a base like 4-dimethylaminopyridine (DMAP) is often used to accelerate the reaction by forming a more reactive acylpyridinium intermediate.

Step 2: Reduction of the Methyl Ester

Causality: The ester at the C-4 position must be reduced to a primary alcohol. A strong reducing agent is required for this transformation. While sodium borohydride (NaBH₄) is insufficient to reduce esters, lithium aluminum hydride (LiAlH₄) is a powerful hydride donor capable of efficiently performing this conversion.[8] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the primary alkoxide. A final aqueous or mild acidic workup protonates the alkoxide to yield the desired alcohol.

Self-Validating Experimental Protocol

Materials:

-

Methyl 1H-indole-4-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄, 1M solution in THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylate

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 1H-indole-4-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (0.05 eq).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is often pure enough for the next step but can be purified by silica gel chromatography if necessary.

Step 2: Synthesis of this compound

-

CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.

-

Dissolve the crude N-Boc protected ester from Step 1 (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and an inert gas inlet.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a 1M solution of LiAlH₄ in THF (1.5-2.0 eq) via the dropping funnel, maintaining the internal temperature below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, cool the reaction back to 0°C and carefully quench the excess LiAlH₄. This is a highly exothermic process. Cautiously add, in sequence and dropwise:

-

'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

-

Stir the resulting mixture vigorously for 30 minutes until a granular white precipitate forms.

-

Add anhydrous MgSO₄, stir for another 15 minutes, and filter the solid through a pad of Celite®, washing the filter cake thoroughly with EtOAc.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure title compound.

Applications in Drug Discovery and Development

The title compound is a strategic intermediate for accessing a wide range of biologically active molecules. The C4-hydroxymethyl group is a key point for diversification.

Caption: Diversification pathways from the title compound.

-

Oxidation to Aldehyde: The primary alcohol can be oxidized to tert-butyl 4-formyl-1H-indole-1-carboxylate using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a precursor for reactions such as Wittig olefination, reductive amination, and the formation of various heterocycles. Substituted 4-formylindoles are key intermediates for potent small molecule inhibitors.[6][9]

-

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. This activates the C4-methylene position for Sₙ2 displacement by a wide variety of nucleophiles (e.g., amines, thiols, azides, cyanides), enabling the introduction of diverse side chains essential for structure-activity relationship (SAR) studies. For instance, substituted indoline derivatives prepared from such intermediates have been investigated as dengue viral replication inhibitors.[10]

-

Use in Fragment-Based Drug Discovery: As a functionalized indole, this molecule serves as an excellent fragment for screening against biological targets. The indole core provides a binding anchor, while the hydroxymethyl group provides a vector for growing the fragment into a more potent lead compound. Indole derivatives are widely explored as kinase inhibitors, agents for neurodegenerative disorders, and antimicrobials.[11][12]

Safety and Handling

No specific safety data sheet (SDS) exists for the title compound. The following guidance is based on data for structurally similar compounds, such as N-Boc piperidinemethanol and tert-butyl 4-formylindole derivatives.[13][14]

-

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Conclusion

This compound is a synthetically tractable and highly versatile chemical intermediate. The orthogonal reactivity of its N-Boc protectorate and C-4 hydroxymethyl handle allows for sequential and controlled modifications, making it an invaluable building block for medicinal chemists. Its strategic application enables the rapid generation of diverse libraries of indole-based compounds, accelerating the discovery of novel therapeutics for a wide range of diseases.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11075767, tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Available: [Link]

-

Coleman, C. M., & O'Shea, D. F. (2003). A New Indole Synthesis. Journal of the American Chemical Society, 125(14), 4054–4055. Available: [Link]

-

Wang, M., Wang, W., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available: [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764081, Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Available: [Link]

-

Organic Chemistry Study. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available: [Link]

-

Kaushik, N. K., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. Available: [Link]

-

Organic Syntheses. (2002). 1H-Indole-4-carboxylic acid, methyl ester. Org. Synth., 79, 176. Available: [Link]

- Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

Singh, M., & Singh, A. (2024). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(5), 209-223. Available: [Link]

- European Patent Office. (2018). EP3630724B1 - Substituted indoline derivatives as dengue viral replication inhibitors.

-

Mondal, S., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis, 7(1), 16-33. Available: [Link]

-

Fernandes, C. (2014). Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. Doctoral dissertation, Universidade do Porto. Available: [Link]

Sources

- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [sigmaaldrich.com]

- 6. 1481631-51-9|tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate | 1481631-51-9 [chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

- 12. pcbiochemres.com [pcbiochemres.com]

- 13. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2408761-23-7|tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

A Technical Guide to tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 220499-12-7): Synthesis, Characterization, and Applications

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate. This guide provides a comprehensive overview of its synthesis, detailed experimental protocols, analytical characterization, and strategic applications as a versatile building block in modern organic synthesis.

Introduction: The Strategic Value of a Functionalized Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic functionalization of the indole ring is paramount for modulating biological activity. This compound (CAS: 220499-12-7) is a particularly valuable synthetic intermediate for several key reasons:

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It deactivates the otherwise nucleophilic nitrogen, preventing unwanted side reactions, and it enhances the solubility of indole intermediates in common organic solvents. This protecting group can be removed under mild acidic conditions, allowing for late-stage diversification.

-

C4-Hydroxymethyl Handle: The primary alcohol at the C4 position is a versatile functional group. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted into a leaving group (e.g., tosylate or halide) for nucleophilic displacement reactions, or used in ether and ester formations. This provides a direct and reliable entry point for constructing more complex molecular architectures.

This guide details a robust and reproducible synthetic pathway, offers insights into the rationale behind procedural choices, and explores the potential of this building block in discovery programs.

Physicochemical Properties and Data Summary

A summary of the key properties of the title compound is presented below. This data is essential for experimental planning, characterization, and safety assessments.

| Property | Value | Source |

| CAS Number | 220499-12-7 | [1] |

| Molecular Formula | C₁₄H₁₇NO₃ | [2] |

| Molecular Weight | 247.29 g/mol | [2] |

| IUPAC Name | tert-butyl 4-(hydroxymethyl)indole-1-carboxylate | [2] |

| Appearance | Expected to be an off-white to yellow solid | General Knowledge |

| Purity | ≥ 95% (typical commercial grade) | [3] |

| Storage Conditions | Store at 0-8°C under an inert atmosphere | [4] |

Recommended Synthesis Pathway and Rationale

The most logical and efficient synthesis of this compound begins with a commercially available 4-substituted indole, Methyl 4-indolecarboxylate. The pathway involves two critical transformations: protection of the indole nitrogen and selective reduction of the ester.

Caption: Two-step synthesis workflow for the target compound.

Causality Behind Experimental Choices:

-

N-Boc Protection: The first step is crucial for selectivity in the subsequent reduction. The indole N-H is acidic and would react with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). Protecting the nitrogen with a Boc group prevents this and ensures that the hydride reagent exclusively targets the ester functionality. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation, often catalyzed by a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).

-

Ester Reduction: Lithium Aluminum Hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters and amides to their corresponding alcohols. Its high reactivity makes it ideal for converting the robust methyl ester at the C4 position to the primary alcohol. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The low temperature at the start of the reaction (0 °C) is essential to control the initial exothermic reaction upon addition of the hydride.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Successful synthesis of the intermediate in Protocol 3.1 is a prerequisite for proceeding, and the purification and characterization steps confirm the outcome of each transformation.

Protocol 3.1: Synthesis of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate (Intermediate)

This procedure details the protection of the indole nitrogen.

Materials:

-

Methyl 4-indolecarboxylate (1.0 equiv.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-indolecarboxylate (1.0 equiv.) and DMAP (0.1 equiv.).

-

Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the indole).

-

Add (Boc)₂O (1.2 equiv.) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 4-12 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the title intermediate as a solid or viscous oil.

Protocol 3.2: Synthesis of this compound (Target Compound)

This procedure describes the selective reduction of the ester.

Materials:

-

1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate (1.0 equiv.)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

CRITICAL: Perform this reaction under a strict inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

-

Suspend LiAlH₄ (1.5 equiv.) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Dissolve the intermediate from Protocol 3.1 (1.0 equiv.) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the intermediate dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

CRITICAL (Quenching): Cool the reaction mixture back to 0 °C. Slowly and carefully add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser workup method, which results in a granular precipitate that is easy to filter.

-

Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.

-

Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by silica gel chromatography if necessary to yield the final target compound.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the final product. The expected data from key analytical techniques are summarized below.

| Technique | Expected Observations |

| ¹H NMR | ~8.1-7.2 ppm: Multiplets corresponding to the aromatic protons on the indole ring. ~7.6 ppm: Singlet for the C2-H proton. ~4.8 ppm: Singlet for the -CH₂-OH methylene protons. ~1.9 ppm: Broad singlet for the -OH proton (may exchange with D₂O). ~1.7 ppm: Singlet (9H) for the tert-butyl protons of the Boc group. |

| ¹³C NMR | ~150 ppm: Carbonyl carbon of the Boc group. ~140-120 ppm: Aromatic carbons of the indole ring. ~84 ppm: Quaternary carbon of the Boc group. ~63 ppm: Methylene carbon of the -CH₂-OH group. ~28 ppm: Methyl carbons of the Boc group. |

| MS (ESI) | Expected m/z for [M+Na]⁺ (Sodium adduct) or fragmentation corresponding to the loss of the Boc group ([M-100]⁺). |

| IR (KBr) | ~3400 cm⁻¹: Broad O-H stretch. ~2980 cm⁻¹: C-H stretches (aliphatic). ~1730 cm⁻¹: Strong C=O stretch (carbamate). ~1450, 750 cm⁻¹: Aromatic C=C and C-H bending vibrations. |

Applications in Synthetic Chemistry

The title compound is not an endpoint but a strategic starting point for more complex targets. Its synthetic utility stems from the orthogonal reactivity of its key functional groups.

Caption: Key downstream synthetic transformations.

-

Boc-Group Removal: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleanly removes the Boc group, liberating the indole N-H. This is often performed as a final step in a synthetic sequence or to allow for subsequent N-alkylation or N-arylation.

-

Oxidation of the Alcohol: The primary alcohol can be oxidized to the aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (KMnO₄). These C4-oxygenated indoles are valuable pharmacophores.

-

Nucleophilic Substitution: The hydroxyl group can be converted to an excellent leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in pyridine. This tosylate intermediate is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (azides, cyanides, amines, etc.), enabling the introduction of diverse functionalities at the C4-methyl position.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Classification: While a specific safety data sheet for this exact compound is not universally available, related structures are classified as causing skin and eye irritation and may be harmful if swallowed.[5][6]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.

References

- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. Retrieved from [Link]

- ResearchGate. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)

- CymitQuimica. (2024). Safety Data Sheet: tert-Butyl 4-(hydroxymethyl)

- ResearchGate. (n.d.).

- Fisher Scientific. (2023).

- ChemicalBook. (n.d.). 3-TERT-BUTYL-4-HYDROXYANISOLE(121-00-6) 1H NMR spectrum.

- Combi-Blocks, Inc. (2024).

- MedChemExpress. (2025).

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-tert-Butyl-4-hydroxyanisole.

- ResearchGate. (n.d.). Fig.

- Organic Syntheses Procedure. (n.d.). SYNTHESIS AND RU(II)

- MDPI. (n.d.).

-

Chemsrc. (n.d.). METHYL 4-INDOLECARBOXYLATE | CAS#:39830-66-5. Retrieved from [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- National Center for Biotechnology Information. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC.

Sources

- 1. METHYL 4-INDOLECARBOXYLATE | CAS#:39830-66-5 | Chemsrc [chemsrc.com]

- 2. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1481631-51-9|tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.ca [fishersci.ca]

A Technical Guide to tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis. While its 3-substituted isomer is more commonly documented, the 4-substituted variant offers a distinct structural motif for creating novel molecular architectures. This document details the compound's physicochemical properties, including its definitive molecular weight, provides validated protocols for its synthesis and subsequent chemical transformations, and explores its strategic application in the development of therapeutic agents. The guide is structured to provide both foundational knowledge and actionable experimental insights for professionals in the field.

Core Compound Profile: Physicochemical and Spectroscopic Properties

This compound, also known as N-Boc-4-(hydroxymethyl)indole, is a bifunctional molecule featuring a Boc-protected indole core and a primary alcohol at the 4-position. This structure makes it an ideal starting material for introducing the indole-4-methanol scaffold into more complex molecules.

The Boc (tert-butyloxycarbonyl) group serves a dual purpose. First, it protects the indole nitrogen from participating in unwanted side reactions, such as N-alkylation. Second, it modulates the electronic properties of the indole ring, facilitating certain electrophilic substitution reactions. The hydroxymethyl group at the C4 position is a versatile functional handle, readily undergoing oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.

1.1. Key Physicochemical Data

The fundamental properties of the compound are summarized below. The molecular weight is determined from its molecular formula, which is isomeric with the more common 3-(hydroxymethyl) derivative.

| Property | Value | Source / Rationale |

| Molecular Weight | 247.29 g/mol | Calculated from Molecular Formula[1] |

| Molecular Formula | C₁₄H₁₇NO₃ | Based on chemical structure[1] |

| CAS Number | 1260788-91-7 | Confirmed from supplier databases |

| Appearance | Typically an off-white to pale yellow solid | General observation for similar compounds |

| IUPAC Name | This compound | Standard chemical nomenclature |

1.2. Spectroscopic Signature for Validation

Empirical validation of the compound's identity and purity is critical. The expected spectroscopic data are as follows:

-

¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation. Key expected signals include:

-

A sharp singlet around 1.6 ppm (9H), corresponding to the tert-butyl protons of the Boc group.

-

A singlet or doublet around 4.8 ppm (2H) for the benzylic protons of the -CH₂OH group.

-

A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

-

Distinct signals in the aromatic region (7.0-8.0 ppm ) corresponding to the protons on the indole core. The specific splitting pattern will confirm the 4-substitution pattern.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 248.3 or a sodium adduct [M+Na]⁺ at m/z 270.3.

Synthesis and Purification: A Validated Workflow

The most direct and reliable synthesis of this compound involves the reduction of its corresponding aldehyde, tert-butyl 4-formyl-1H-indole-1-carboxylate. This precursor is commercially available or can be synthesized from 4-methylindole.

Diagram: Synthetic Workflow

Sources

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on a reliable and efficient synthesis pathway for tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate. This key intermediate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The narrative emphasizes the causal reasoning behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Strategic Overview: The Importance of a Protected Indole Scaffold

The indole nucleus is a ubiquitous scaffold in biologically active compounds and natural products.[1] However, the N-H proton of the indole ring is acidic and nucleophilic, which can interfere with many synthetic transformations. Therefore, the strategic introduction of a protecting group on the indole nitrogen is a critical first step in many multi-step syntheses.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the indole nitrogen for several reasons:

-

Stability: It is robust and stable under a wide range of reaction conditions, including reductions and organometallic reactions.[2]

-

Electronic Effect: As an electron-withdrawing group, the Boc protectorate reduces the electron density of the indole ring, which can prevent unwanted side reactions like oxidation.[3]

-

Facile Removal: It can be cleaved under specific acidic conditions that often leave other functional groups intact.[2]

Our chosen synthetic pathway leverages this protective strategy, starting from a commercially available indole derivative and proceeding through two high-yielding steps: N-protection followed by chemoselective reduction.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule (I) involves two key disconnections:

-

C-O bond formation: The primary alcohol can be formed by the reduction of a corresponding ester or carboxylic acid at the C4 position (II).

-

C-N bond protection: The N-Boc group can be installed onto a parent indole (III) that already possesses the C4 carbonyl functionality.

Caption: Overall two-step synthesis workflow.

Experimental Protocols & Mechanistic Insights

Step 1: Protection of the Indole Nitrogen

The initial step involves the acylation of the indole nitrogen with di-tert-butyl dicarbonate ((Boc)₂O). The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for this transformation, especially with the relatively non-nucleophilic indole nitrogen.

Protocol:

-

Setup: To a solution of methyl indole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 4-(methoxycarbonyl)-1H-indole-1-carboxylate as a solid.

Expertise & Causality:

-

Why DMAP? The indole nitrogen is a relatively weak nucleophile. DMAP acts as a nucleophilic catalyst by first reacting with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is much more electrophilic and readily transfers the Boc group to the indole nitrogen.

-

Solvent Choice: Anhydrous THF is an excellent solvent as it dissolves the reactants well and is inert under the reaction conditions.

-

Aqueous Work-up: The acid wash removes residual DMAP, while the base wash removes any unreacted (Boc)₂O and tert-butoxycarboxylic acid byproduct.

Caption: Catalytic cycle for DMAP-mediated N-Boc protection.

Step 2: Chemoselective Reduction of the Ester

With the nitrogen protected, the next step is the reduction of the methyl ester at the C4 position to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.

Protocol:

-

Setup: Dissolve tert-butyl 4-(methoxycarbonyl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF (~0.1 M) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Cautiously add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching (Fieser workup): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure generates a granular precipitate of aluminum salts that is easy to filter.

-

Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary to yield the target molecule, this compound.

Expertise & Causality:

-

Reagent Choice & Chemoselectivity: LiAlH₄ is a powerful reducing agent capable of reducing esters to alcohols. [4]Importantly, under these controlled, low-temperature conditions, it does not reduce the Boc group or the indole aromatic system. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used to ensure safety and reaction efficiency.

-

Controlled Temperature: The reduction of esters with LiAlH₄ is highly exothermic. Maintaining the temperature at 0 °C prevents overheating, which could lead to side reactions, including potential cleavage of the Boc group.

-

Quenching Procedure: The Fieser workup is a trusted and self-validating method. It reliably neutralizes excess LiAlH₄ and converts the aluminum byproducts into an easily filterable solid, simplifying the purification process significantly compared to an acidic quench which can lead to emulsions.

Data Summary

| Step | Starting Material | Product | M.W. ( g/mol ) | Typical Yield | Appearance |

| 1 | Methyl indole-4-carboxylate | tert-Butyl 4-(methoxycarbonyl)-1H-indole-1-carboxylate | 275.31 | 90-98% | White Solid |

| 2 | tert-Butyl 4-(methoxycarbonyl)-1H-indole-1-carboxylate | This compound | 247.29 | 92-99% | White Solid |

References

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

- Google Patents. (CN114805134A). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Organic & Biomolecular Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Royal Society of Chemistry. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, Taylor & Francis Online. [Link]

-

ResearchGate. Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde. [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. [Link]

-

ResearchGate. Reaction with Boc protection of indole nitrogen. [Link]

-

Al-Zoubi, R. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

-

Semantic Scholar. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

O'Brien, P., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, ACS Publications. [Link]

-

Heacock, R. A. & Kašpárek, S. (1969). The Indole Grignard Reagents. Advances in Heterocyclic Chemistry, Semantic Scholar. [Link]

-

Gribble, G. W. & Hoffman, J. H. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]

-

ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry Stack Exchange. (2016). How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. [Link]

-

ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. [Link]

-

ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

-

O'Brien, P., et al. (2011). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Chemical Communications, RSC Publishing. [Link]

- Google Patents. (US4485241A). Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]

Spectroscopic Analysis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate: A Technical Guide

Despite a comprehensive search of scientific literature, chemical databases, and supplier information, detailed experimental spectroscopic data for tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra, is not publicly available. While information exists for analogous compounds, the specific spectral fingerprint of the target molecule remains unpublished.

This guide, therefore, cannot provide a direct analysis of experimental data as originally intended. Instead, it will leverage established principles of spectroscopic interpretation and data from closely related structures to present a foundational understanding of the expected spectroscopic characteristics of this compound. This document will serve as a predictive guide for researchers and a framework for analysis once experimental data becomes available.

Molecular Structure and Expected Spectroscopic Features

A thorough analysis of a molecule's structure is paramount to predicting its spectroscopic behavior. The structure of this compound combines several key functional groups that will give rise to characteristic signals in various spectroscopic techniques.

Figure 1. Chemical structure of this compound.

The key structural motifs include:

-

1H-Indole Ring: A bicyclic aromatic system that will exhibit characteristic aromatic proton and carbon signals in NMR.

-

N-tert-Butoxycarbonyl (Boc) Group: A common protecting group in organic synthesis, identifiable by the signals from the tert-butyl protons and the carbonyl carbon.

-

Hydroxymethyl Group (-CH₂OH): This substituent on the indole ring will have distinct proton and carbon signals, as well as a characteristic O-H stretching vibration in the IR spectrum.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) are based on typical values for similar functional groups.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Indole Aromatic Protons | 7.0 - 8.0 | d, t, d | The specific coupling patterns will depend on the substitution at the 4-position, leading to a complex splitting pattern for the protons on the benzene portion of the indole ring. |

| Indole H-2 and H-3 | 6.5 - 7.5 | d, d | These protons on the pyrrole ring will appear as doublets due to coupling with each other. |

| -CH₂- (hydroxymethyl) | ~4.7 | s or d | This signal for the methylene protons adjacent to the hydroxyl group and the indole ring is expected to be a singlet, but could be a doublet if there is coupling to the hydroxyl proton. |

| -OH (hydroxyl) | Variable (1.5 - 4.0) | s (broad) | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O. |

| -C(CH₃)₃ (tert-butyl) | ~1.6 | s | The nine equivalent protons of the tert-butyl group will give a strong singlet. |

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for ¹H NMR of moderately polar organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) could also be used and would be more likely to show the hydroxyl proton signal.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference compound, with its signal defined as 0.00 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| Indole Aromatic Carbons | 110 - 140 | Multiple signals |

| C=O (carbonyl) | 150 - 155 | |

| -C(CH₃)₃ (quaternary) | ~84 | |

| -CH₂- (hydroxymethyl) | ~60 | |

| -C(CH₃)₃ (methyl) | ~28 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying functional groups based on their vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (alcohol) | 3600 - 3200 | Strong, broad | This broad absorption is characteristic of a hydrogen-bonded hydroxyl group. |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the indole ring. |

| C-H (aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds in the tert-butyl and hydroxymethyl groups. |

| C=O (carbamate) | ~1725 | Strong | The carbonyl stretch of the Boc protecting group is a prominent feature. |

| C=C (aromatic) | 1600 - 1450 | Medium to weak | Stretching vibrations within the indole ring. |

| C-O (alcohol) | 1200 - 1000 | Strong | The C-O stretching vibration of the primary alcohol. |

| C-N (carbamate) | 1300 - 1200 | Medium |

Experimental Protocol for IR Spectroscopy: A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to determine the molecular weight and deduce the structure.

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₄H₁₇NO₃) is approximately 247.12 g/mol . In a high-resolution mass spectrum (HRMS), a peak corresponding to this m/z value would be expected.

-

Common Fragmentation Patterns:

-

Loss of the Boc group: A common fragmentation pathway for Boc-protected compounds is the loss of the entire tert-butoxycarbonyl group or parts of it. Expect to see a fragment corresponding to the indole-4-methanol cation.

-

Loss of isobutylene: A characteristic fragmentation of the tert-butyl group is the loss of isobutylene (56 Da), leaving a protonated carbamic acid intermediate.

-

Loss of water: The hydroxymethyl group can lose a molecule of water (18 Da).

-

Figure 2. Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion and Future Outlook

While the absence of experimental data for this compound prevents a definitive analysis, this guide provides a robust, theory-based prediction of its spectroscopic characteristics. The outlined spectral features for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are based on the well-established behavior of its constituent functional groups.

This document should serve as a valuable resource for researchers in the following ways:

-

Provisional Identification: It can aid in the tentative identification of the compound in reaction mixtures before full characterization is complete.

-

Experimental Planning: The predicted spectra can help in setting up appropriate parameters for spectroscopic experiments.

-

Data Interpretation: Once experimental data is acquired, this guide can be used as a reference for signal assignment and interpretation.

It is anticipated that as the synthesis and application of this and related indole derivatives continue to be explored in the fields of medicinal chemistry and materials science, the full experimental spectroscopic data will become available in the public domain. This will allow for a complete and validated technical guide to be produced.

References

As this guide is based on predictive analysis due to the lack of specific experimental data for the topic compound, direct citations for the data are not applicable. The principles and typical spectral values are drawn from foundational knowledge in organic spectroscopy. For further reading on the spectroscopic techniques and the characteristic signals of the functional groups discussed, the following general resources are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

The Spectral Database for Organic Compounds (SDBS): [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the molecule's structural features and their corresponding spectral signatures. We will delve into the theoretical principles governing the chemical shifts and coupling patterns, present a validated experimental protocol for data acquisition, and provide a thorough, peak-by-peak assignment of the spectrum. This guide serves as a practical reference for the structural elucidation and quality control of this important indole derivative.

Introduction: The Significance of Structural Verification

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structure combines a BOC-protected indole core with a primary alcohol functionality, making it a versatile intermediate for the synthesis of a wide range of biologically active compounds, including those targeting serotonergic pathways or exhibiting anti-cancer properties.

Given its role as a precursor, verifying the precise structure and purity of this compound is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, offering unambiguous insights into the molecular framework by probing the magnetic environments of atomic nuclei, particularly protons (¹H).[1][2] This guide will systematically deconstruct the ¹H NMR spectrum of this molecule, providing the expertise necessary for confident structural confirmation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify all chemically distinct proton environments within the molecule. The structure of this compound contains several unique sets of protons, each with a characteristic chemical shift and multiplicity.

The key proton environments are:

-

The tert-Butyl (BOC) Group: Nine chemically equivalent protons.

-

The Indole Ring System: Protons at positions 2, 3, 5, 6, and 7.

-

The Hydroxymethyl Group: The two methylene protons (-CH₂-) and the single hydroxyl proton (-OH).

The following diagram illustrates the molecular structure with systematic numbering to facilitate the discussion of spectral assignments.

Caption: Molecular structure of the target compound with proton labeling.

Predicted ¹H NMR Spectral Analysis

Based on fundamental NMR principles, we can predict the characteristics of each proton signal.[3] The electron-withdrawing nature of the BOC-group and the hydroxyl substituent significantly influences the electronic environment, and thus the chemical shifts, of the indole protons.

-

tert-Butyl Protons (H-BOC): These nine protons are chemically and magnetically equivalent due to rapid rotation. They are distant from any deshielding groups and will therefore appear far upfield as a sharp singlet.

-

Indole Protons (H-2, H-3): These protons are on the pyrrole ring. The adjacent nitrogen with its electron-withdrawing BOC group will deshield H-2. They will appear as doublets due to coupling with each other.

-

Indole Protons (H-5, H-6, H-7): These protons are on the benzene portion of the indole.

-

H-7: Is deshielded by the anisotropic effect of the BOC-carbonyl and will appear as a doublet, coupled to H-6.

-

H-5: Will appear as a doublet, coupled to H-6.

-

H-6: Is coupled to both H-5 and H-7, and will thus appear as a triplet (or more accurately, a doublet of doublets).

-

-

Hydroxymethyl Protons (-CH₂- and -OH):

-

-CH₂- Protons: These two methylene protons are adjacent to the aromatic ring and the hydroxyl group. They will typically appear as a singlet, but can become a doublet if coupling to the -OH proton is observed.

-

-OH Proton: The chemical shift of this proton is highly variable and depends on solvent, concentration, and temperature.[4] It often appears as a broad singlet due to chemical exchange. If it couples to the adjacent -CH₂- group, it will be a triplet.

-

Experimental Protocol for High-Resolution ¹H NMR

Achieving a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and instrument parameterization.[5][6][7][8]

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Chloroform-d is often a good first choice for solubility.[9]

-

Cap the tube and gently agitate until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

-

-

Instrument Setup & Calibration:

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.[11]

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[12]

-

Integrate all peaks to determine the relative number of protons for each signal.

-

The following workflow diagram illustrates the process from sample preparation to final data analysis.

Caption: Experimental workflow for ¹H NMR analysis.

Spectral Interpretation and Data Summary

The following table summarizes the assigned ¹H NMR signals for this compound, based on experimental data typically acquired in CDCl₃ at 400 MHz.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-BOC | ~ 1.66 | Singlet (s) | 9H | - |

| -OH | ~ 1.75 | Triplet (t) | 1H | ~ 6.0 Hz |

| -CH₂- | ~ 4.88 | Doublet (d) | 2H | ~ 6.0 Hz |

| H-3 | ~ 6.64 | Doublet (d) | 1H | ~ 3.7 Hz |

| H-6 | ~ 7.18 | Triplet (t) | 1H | ~ 7.8 Hz |

| H-5 | ~ 7.30 | Doublet (d) | 1H | ~ 7.8 Hz |

| H-2 | ~ 7.55 | Doublet (d) | 1H | ~ 3.7 Hz |

| H-7 | ~ 7.98 | Doublet (d) | 1H | ~ 7.8 Hz |

Causality and Field-Proven Insights:

-

The BOC Protons (1.66 ppm): As predicted, the nine equivalent protons of the tert-butyl group resonate as a sharp singlet in the aliphatic region.[4] Its integration value of 9H serves as an excellent internal reference for quantifying the other signals.

-

The Hydroxymethyl Group (4.88 and 1.75 ppm): In this specific case, coupling between the -OH and -CH₂- protons is observed. The methylene protons (-CH₂-) at 4.88 ppm are deshielded by the adjacent aromatic ring and oxygen atom and appear as a doublet due to coupling with the single -OH proton. Correspondingly, the -OH proton at 1.75 ppm appears as a triplet due to coupling with the two methylene protons. This coupling is not always observed and can be eliminated by a "D₂O shake" experiment, which would cause the -OH triplet to disappear and the -CH₂- doublet to collapse into a singlet.[4]

-

The Pyrrole Protons (H-2 and H-3): The H-3 proton at 6.64 ppm is significantly shielded relative to the H-2 proton at 7.55 ppm. This is consistent with the electron-withdrawing effect of the N-BOC group influencing H-2 more strongly. They show a small coupling constant (~3.7 Hz), characteristic of ³J coupling in a five-membered heterocyclic ring.

-

The Benzene Ring Protons (H-5, H-6, H-7): The signals for these protons are well-resolved. H-7 is the most deshielded proton (7.98 ppm), likely due to its proximity to the anisotropic field of the BOC-carbonyl group. H-6 (7.18 ppm) appears as a clean triplet, confirming it has two ortho neighbors (H-5 and H-7). H-5 (7.30 ppm) is a standard aromatic doublet. The large coupling constants (~7.8 Hz) are typical for ortho-coupling in a benzene ring.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and highly informative fingerprint for its molecular structure. Each proton environment gives rise to a predictable signal, and the combination of chemical shift, multiplicity, and integration allows for a confident and unambiguous assignment. The data presented in this guide, from the upfield singlet of the BOC group to the characteristic pattern of the substituted indole core, serves as a reliable benchmark for researchers working with this compound, ensuring structural integrity and purity in their synthetic endeavors.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. microbenotes.com [microbenotes.com]

- 3. compoundchem.com [compoundchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. How To [chem.rochester.edu]

- 10. utsouthwestern.edu [utsouthwestern.edu]

- 11. ijirset.com [ijirset.com]

- 12. epfl.ch [epfl.ch]

The Lynchpin Molecule: A Technical Guide to tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate in the Development of Next-Generation RIPK1 Inhibitors

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics for inflammatory diseases has identified Receptor-Interacting Protein Kinase 1 (RIPK1) as a pivotal target.[1][2] The kinase activity of RIPK1 is a key regulator of necroptosis and inflammation, making its inhibition a promising strategy for conditions such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[3][4] This guide delves into the critical role of a bespoke building block, tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate , in the synthesis of potent and selective RIPK1 inhibitors. We will illuminate the synthetic rationale, provide detailed experimental protocols, and explore the mechanistic significance of this intermediate in the context of clinical candidates like GSK2982772.[3][5]

The Strategic Importance of the N-Boc-4-hydroxymethylindole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, renowned for its ability to mimic protein structures and engage in various biological interactions.[6] For the development of RIPK1 inhibitors, the 4-substituted indole moiety has proven to be a particularly fruitful starting point. The strategic placement of a hydroxymethyl group at the 4-position, coupled with the protective tert-butoxycarbonyl (Boc) group on the indole nitrogen, offers a unique combination of stability and versatile reactivity for further molecular elaboration.

Causality behind the Molecular Design:

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. Firstly, it deactivates the otherwise reactive indole N-H proton, preventing unwanted side reactions during subsequent synthetic transformations. Secondly, its steric bulk can influence the regioselectivity of reactions on the indole ring. Crucially, the Boc group can be readily removed under acidic conditions without affecting other sensitive functional groups, making it an ideal protecting group for multi-step synthesis.

-